molecular formula C12H17N3O4 B2691846 Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1324143-60-3

Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2691846
CAS No.: 1324143-60-3
M. Wt: 267.285
InChI Key: NIWZAOFONVWXAX-UHFFFAOYSA-N
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Description

Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isoxazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring and the piperidine ring separately, followed by their coupling. Common synthetic routes include:

    Isoxazole Ring Formation: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.

    Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.

    Coupling Reaction: The final step involves coupling the isoxazole and piperidine rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to certain receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate: shares similarities with other isoxazole and piperidine derivatives, such as:

Uniqueness

  • The unique combination of the isoxazole and piperidine rings in this compound provides it with distinct chemical properties and biological activities that are not observed in simpler isoxazole or piperidine derivatives.

Properties

IUPAC Name

methyl 4-[(1,2-oxazole-5-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-18-12(17)15-6-3-9(4-7-15)8-13-11(16)10-2-5-14-19-10/h2,5,9H,3-4,6-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWZAOFONVWXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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